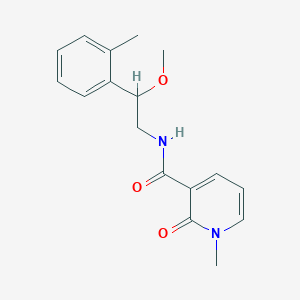
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and receptor binding affinities, which can provide insights into the analysis of similar compounds. For instance, the first paper discusses a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity . The second paper describes the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which share some structural features with the compound . The third paper outlines a synthesis method for N-methoxy-N-methylamides, which could be relevant for the synthesis of the target compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyridine-3-carboxamides, which are evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors . The synthesis of N-methoxy-N-methylamides, which may be structurally similar to the target compound, is generally achieved by condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, revealing the existence of stable conformers and providing insights into the conformational preferences of these molecules . The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom are notable features that could influence the binding affinity and pharmacological profile of these compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds, particularly their interactions with receptors, have been analyzed. For example, compound 53 from the first paper shows a high binding affinity for both dopamine D2 and serotonin 5-HT3 receptors, which is significantly more potent than metoclopramide . The pharmacological activities of these compounds, such as their antiemetic effects, are also evaluated in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and polymorphism, are important for understanding their pharmacokinetics and stability . The hemihydrate form of a related compound indicates the potential for solvate formation, which can affect the compound's properties .
Wissenschaftliche Forschungsanwendungen
Imaging Applications
- Sigma Receptor Scintigraphy in Breast Cancer Diagnosis : A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo, exploiting its preferential binding to sigma receptors overexpressed on breast cancer cells. This preliminary patient study suggests that P-(123)I-MBA accumulates in most breast tumors, indicating its potential as a noninvasive assessment tool for tumor proliferation (Caveliers et al., 2002).
Pharmacological and Toxicological Applications
- Evaluation of Polymeric Blood Pool Contrast Agents : A preclinical evaluation and phase I clinical trial of a novel polymeric contrast agent for imaging applications were conducted. The study found no signs of acute or subacute toxicity in animal models, and human trials showed promising results for its use in cardiovascular imaging, gastrointestinal bleeding studies, and capillary leak imaging (Callahan et al., 1998).
- Metabolism and Hemoglobin Adduct Formation of Acrylamide in Humans : This study evaluated the metabolism of acrylamide following oral and dermal administration, identifying various metabolites and their pathways in humans. It highlighted differences in metabolism between humans and rodents and suggested a relatively low dermal uptake of acrylamide (Fennell et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-4-5-8-13(12)15(22-3)11-18-16(20)14-9-6-10-19(2)17(14)21/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSHZWQALCOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CN(C2=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)
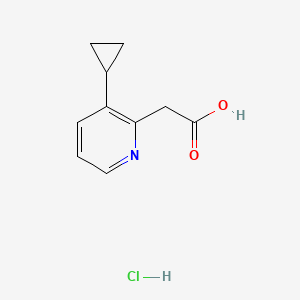
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)
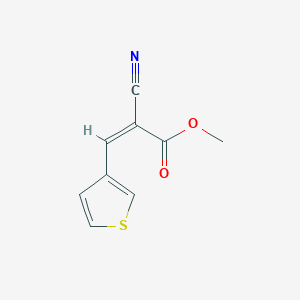
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)
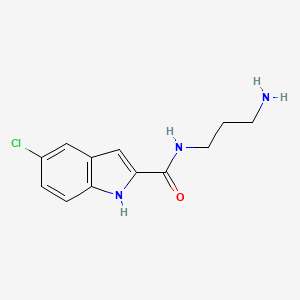
methylidene}anilinium iodide](/img/structure/B2515446.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
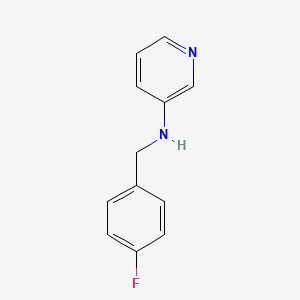
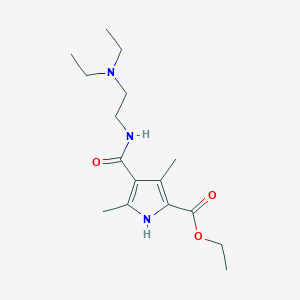
![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)